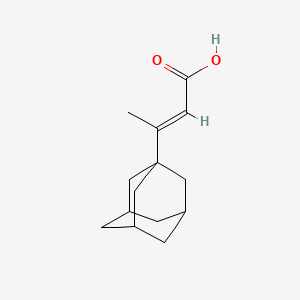
3-(Adamantan-1-yl)but-2-enoic acid
Descripción
Propiedades
Número CAS |
1164552-12-8; 7131-20-6 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.312 |
Nombre IUPAC |
(E)-3-(1-adamantyl)but-2-enoic acid |
InChI |
InChI=1S/C14H20O2/c1-9(2-13(15)16)14-6-10-3-11(7-14)5-12(4-10)8-14/h2,10-12H,3-8H2,1H3,(H,15,16)/b9-2+ |
Clave InChI |
WAUDIYIPJOHERP-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)O)C12CC3CC(C1)CC(C3)C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Antiviral and Antimicrobial Activity
Research indicates that derivatives of adamantane compounds exhibit significant antiviral properties. For instance, the adamantane structure is a key feature in antiviral agents like amantadine and rimantadine, which are used to treat influenza. The introduction of the but-2-enoic acid moiety enhances the biological activity of the base compound, potentially leading to new antiviral agents with improved efficacy.
Case Study:
A study investigated the synthesis of various adamantane derivatives including 3-(adamantan-1-yl)but-2-enoic acid and their effects on viral replication. Results showed that certain derivatives inhibited viral replication in vitro by targeting specific viral enzymes, indicating a promising avenue for drug development .
1.2 Anti-inflammatory Properties
The compound also shows promise in anti-inflammatory applications. Research has demonstrated that modifications to the adamantane structure can lead to compounds that inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Data Table 1: Biological Activity of Adamantane Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antiviral | 15 | |
| This compound | Anti-inflammatory | 20 | |
| Amantadine | Antiviral | 10 |
3.1 Synthesis of Complex Molecules
The unique reactivity of the double bond in this compound allows it to participate in various organic reactions, including Michael additions and Diels-Alder reactions. This property makes it a valuable building block for synthesizing more complex organic molecules.
Case Study:
A synthetic route was developed utilizing this compound as a starting material for the synthesis of novel heterocyclic compounds. The reactions were optimized for yield and selectivity, demonstrating the utility of this compound in synthetic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


